4-Fluorobiphenylsulfonyl Chloride
Description
4-Fluorobiphenylsulfonyl chloride (IUPAC name: 4-(4-fluorophenyl)benzenesulfonyl chloride) is a sulfonyl chloride derivative characterized by a biphenyl backbone with a fluorine atom at the para position of the distal phenyl ring and a sulfonyl chloride group at the para position of the proximal phenyl ring. Its molecular formula is C₁₂H₈ClFO₂S, with a molecular weight of 270.71 g/mol and CAS number 116748-66-4 . The compound’s SMILES structure (C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)Cl)F) highlights its biphenyl architecture and substitution pattern .
Sulfonyl chlorides like this are critical intermediates in organic synthesis, particularly in forming sulfonamides, sulfonate esters, and other functional groups for pharmaceuticals, agrochemicals, and materials science.
Properties
CAS No. |
1214353-58-8 |
|---|---|
Molecular Formula |
C12H8ClFO2S |
Molecular Weight |
270.71 g/mol |
IUPAC Name |
5-fluoro-2-phenylbenzenesulfonyl chloride |
InChI |
InChI=1S/C12H8ClFO2S/c13-17(15,16)12-8-10(14)6-7-11(12)9-4-2-1-3-5-9/h1-8H |
InChI Key |
JGZVWMRVJMIDLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)F)S(=O)(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares 4-fluorobiphenylsulfonyl chloride with structurally related sulfonyl chlorides:
Key Observations:
- Biphenyl vs. Benzene Backbone : The biphenyl structure in this compound provides extended conjugation and steric bulk compared to simpler benzenesulfonyl chlorides (e.g., 4-fluorobenzenesulfonyl chloride), which may influence solubility and reactivity .
- Substituent Effects : Fluorine (electron-withdrawing) and methoxy (electron-donating) groups modulate the electrophilicity of the sulfonyl chloride. For example, the methoxy group in 4′-methoxybiphenyl-4-sulfonyl chloride reduces reactivity toward nucleophiles compared to the fluorine-substituted analog .
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